molecular formula C7H5ClFNO3 B1464733 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene CAS No. 98404-03-6

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene

Cat. No. B1464733
CAS RN: 98404-03-6
M. Wt: 205.57 g/mol
InChI Key: XOPIOMSLJVHTIO-UHFFFAOYSA-N
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Description

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene is a chemical compound with the CAS Number: 1260845-62-2 . It has a molecular weight of 205.57 and its IUPAC name is 4-chloro-2-fluoro-6-nitrophenyl methyl ether . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene is 1S/C7H5ClFNO3/c1-13-7-5 (9)2-4 (8)3-6 (7)10 (11)12/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene are not available, benzene derivatives generally undergo electrophilic substitution reactions . The reaction mechanism often involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate .


Physical And Chemical Properties Analysis

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene is a powder that is stored at room temperature .

Scientific Research Applications

Charge Control in SNAr Reactions

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene exhibits interesting reactivity in S_NAr (nucleophilic aromatic substitution) reactions, particularly with the substitution of fluorine atoms. The substitution patterns and reaction kinetics are influenced by factors such as the hardness of nucleophiles and the nature of the substituents. This compound demonstrates charge-controlled reaction mechanisms with significant implications in organic synthesis (Cervera, Marquet, & Martin, 1996).

Internal Rotational Barriers in Nitro Compounds

The molecular geometries and internal rotational barriers of nitro group in aromatic nitro compounds, including derivatives similar to 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene, have been studied using density functional theory. This research provides insights into the electronic structure and steric effects in these compounds, which is vital for understanding their reactivity and properties (Chen & Chieh, 2002).

Applications in Microwave Mediated Reactions

This compound is also relevant in microwave-mediated chemical reactions. For example, certain nitroaromatic compounds, similar to 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene, have been reduced under microwave irradiation, showcasing a potential for efficient synthesis processes in organic chemistry (Spencer et al., 2008).

Use in Sensing Nitroaromatic Compounds

Interestingly, compounds related to 5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene have been utilized in the detection of trace amounts of nitroaromatic compounds. This application is significant in fields like environmental science, public security, and forensics (Algarra et al., 2011).

Role in Preparing Aniline Derivatives

Moreover, this compound can be used in the preparation of aniline derivatives through hydrogenation processes. This is crucial for synthesizing various dyes and pharmaceuticals, demonstrating its versatility in organic synthesis (Liang Wen-xia, 2014).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing its mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-chloro-1-fluoro-2-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPIOMSLJVHTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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